

# Synthesis and Purification of Recombinant SARS-CoV-2 Main Protease (Mpro)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SARS-CoV-2 Mpro-IN-21

Cat. No.: B15568727

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

The main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 is a critical enzyme in the viral life cycle.<sup>[1][2]</sup> It is responsible for cleaving the viral polyproteins translated from viral RNA into functional non-structural proteins that are essential for viral replication and transcription.<sup>[3][4][5][6][7]</sup> This indispensable role makes Mpro a prime target for the development of antiviral therapeutics to combat COVID-19.<sup>[1][2][4]</sup> The ability to produce high-yield, pure, and active recombinant Mpro is fundamental for structural biology studies, drug screening, and inhibitor development.

These application notes provide a comprehensive overview and detailed protocols for the synthesis and purification of recombinant SARS-CoV-2 Mpro, primarily focusing on expression in *Escherichia coli*, a cost-effective and widely used system.<sup>[2][8]</sup>

## Data Presentation

Table 1: Summary of Recombinant SARS-CoV-2 Mpro Expression and Purification Data

Express ion System	Vector	Host Strain	Purificat ion Method	Purity	Yield	Enzyma tic Activity Assay	Referen ce
E. coli	pET-28a based	BL21 (DE3)	Affinity Chromat ography	>95%	~1-2 mg/L	FRET- based assay	<a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a>
E. coli	pNIC (His- SUMO tag)	BL21 (DE3)	Affinity Chromat ography, Size Exclusion Chromat ography	High	Not specified	Not specified	<a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a>
E. coli	Not specified	BL21- DE3-RIL	Affinity Chromat ography	High	Nearly twice that of BL21- DE3	FRET- based assay	<a href="#">[2]</a>
E. coli	pET28a	Rosetta	Ni-NTA Affinity Chromat ography	High	High	Not specified	<a href="#">[8]</a>

## Experimental Protocols

### Protocol 1: Expression of Recombinant SARS-CoV-2 Mpro in E. coli

This protocol details the expression of His-tagged SARS-CoV-2 Mpro in an E. coli expression system.

#### 1. Transformation:

- Transform a suitable expression vector containing the SARS-CoV-2 Mpro gene (e.g., pET-28a-Mpro) into a competent E. coli expression strain (e.g., BL21(DE3)).[\[9\]](#)[\[10\]](#)[\[12\]](#)

- Plate the transformed cells on Luria-Bertani (LB) agar plates containing the appropriate antibiotic for selection (e.g., kanamycin for pET-28a).
- Incubate the plates overnight at 37°C.

## 2. Starter Culture:

- Inoculate a single colony from the agar plate into 10-50 mL of LB broth containing the selection antibiotic.
- Grow the starter culture overnight at 37°C with shaking at 200-250 rpm.[13]

## 3. Large-Scale Culture and Induction:

- Inoculate a large volume of LB broth (e.g., 1 L) with the overnight starter culture (typically a 1:100 dilution).
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[9]
- Induce protein expression by adding isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[9]
- Reduce the temperature to 16-25°C and continue to grow the culture overnight with shaking. [9]

## 4. Cell Harvest:

- Harvest the bacterial cells by centrifugation at 4,000-6,000 x g for 15-20 minutes at 4°C.[13]
- Discard the supernatant. The cell pellet can be stored at -80°C until purification.[13]

# Protocol 2: Purification of Recombinant SARS-CoV-2 Mpro

This protocol describes a two-step purification process involving affinity and size-exclusion chromatography.

### 1. Cell Lysis:

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).
- Lyse the cells by sonication on ice or by using a high-pressure homogenizer.
- Clarify the lysate by centrifugation at 15,000-20,000 x g for 30-60 minutes at 4°C to pellet cell debris.

### 2. Immobilized Metal Affinity Chromatography (IMAC):

- Load the clarified supernatant onto a Ni-NTA (Nickel-Nitriloacetic acid) affinity column pre-equilibrated with lysis buffer.[\[9\]](#)
- Wash the column with wash buffer (lysis buffer containing a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
- Elute the His-tagged Mpro from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[\[9\]](#)
- Collect the elution fractions and analyze them by SDS-PAGE to identify fractions containing the purified Mpro.

### 3. (Optional) Tag Cleavage and Reverse IMAC:

- If a cleavable tag (e.g., His-SUMO) was used, the affinity tag can be removed by incubation with a specific protease (e.g., SUMO protease).[\[14\]](#)
- After cleavage, the tag and the protease (if it is also His-tagged) can be removed by passing the protein solution through the Ni-NTA column again (reverse IMAC). The untagged Mpro will be in the flow-through.[\[14\]](#)

### 4. Size-Exclusion Chromatography (SEC):

- For higher purity, concentrate the Mpro-containing fractions and load them onto a size-exclusion chromatography column (e.g., Superdex 75 or 200) pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).[\[16\]](#)

- Collect the fractions and analyze them by SDS-PAGE. Pool the fractions containing pure Mpro.

#### 5. Protein Concentration and Storage:

- Concentrate the purified Mpro to the desired concentration using a centrifugal filter unit.
- Determine the final protein concentration using a spectrophotometer (at 280 nm) or a protein assay (e.g., Bradford or BCA).
- Aliquot the purified protein and store it at -80°C.

## Protocol 3: Mpro Enzymatic Activity Assay (FRET-based)

This protocol outlines a common method to assess the catalytic activity of the purified Mpro.[\[1\]](#)  
[\[17\]](#)

#### 1. Reagents:

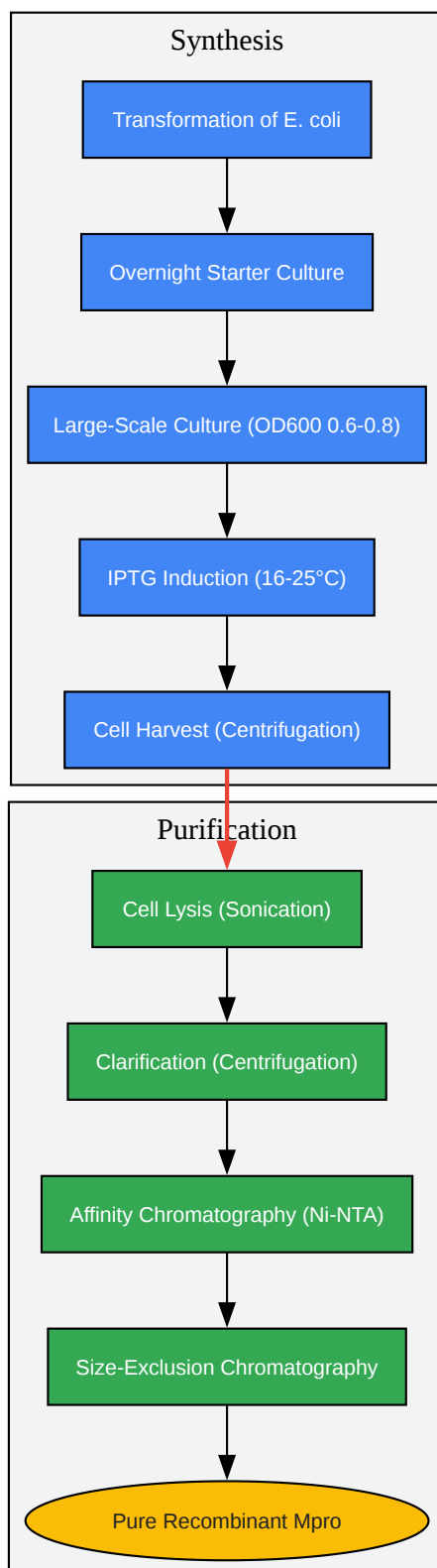
- Assay Buffer: 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT.
- Recombinant SARS-CoV-2 Mpro.
- FRET substrate: A synthetic peptide containing a fluorophore and a quencher flanking the Mpro cleavage site.
- Microplate reader capable of measuring fluorescence.[\[17\]](#)

#### 2. Assay Procedure:

- Prepare a reaction mixture in a 96-well plate.[\[17\]](#)
- Add the assay buffer to each well.
- Add the purified Mpro to the desired final concentration (e.g., 20-50 nM).
- To measure inhibition, pre-incubate Mpro with inhibitor compounds for 15-30 minutes at room temperature.[\[17\]](#)[\[18\]](#)

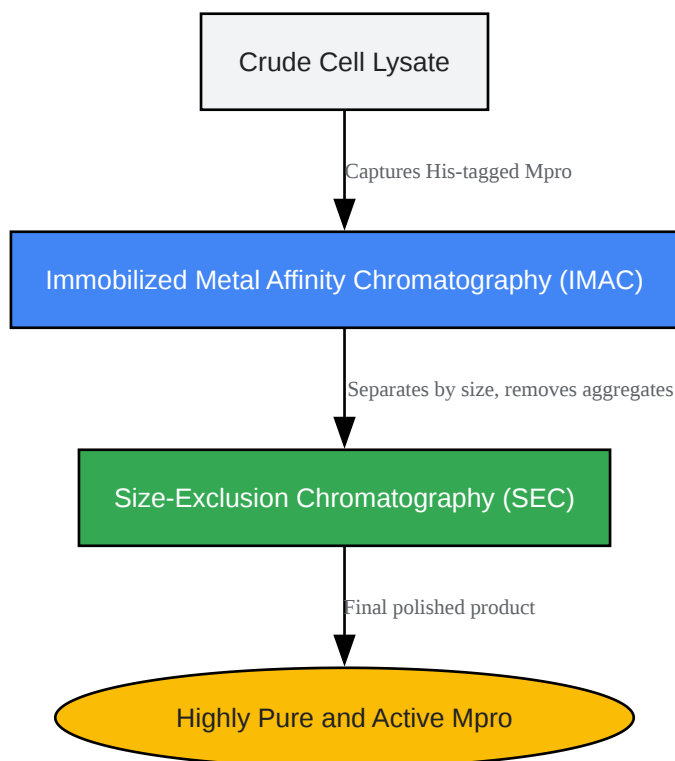
- Initiate the reaction by adding the FRET substrate to a final concentration of 10-20  $\mu\text{M}$ .
- Monitor the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 340-360 nm and emission at 460-480 nm).<sup>[17][18]</sup> The cleavage of the substrate by Mpro separates the fluorophore from the quencher, resulting in an increase in fluorescence.
- The initial reaction velocity is determined from the linear phase of the fluorescence curve.

## Mandatory Visualization



[Click to download full resolution via product page](#)

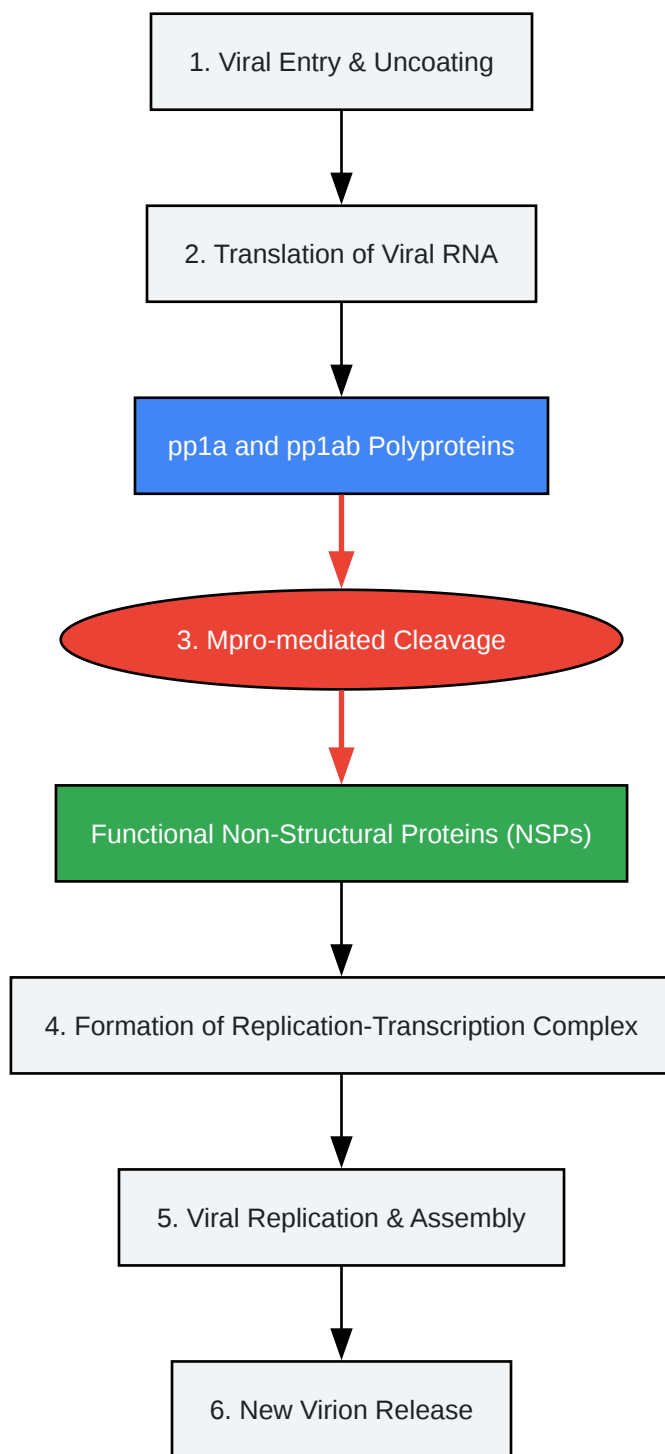
Caption: Experimental workflow for the synthesis and purification of recombinant SARS-CoV-2 Mpro.



[Click to download full resolution via product page](#)

Caption: Logical relationship of the key steps in Mpro purification.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. benchchem.com [benchchem.com]
- 2. Enhanced expression and solubility of main protease (Mpro) of SARS-CoV-2 from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The SARS-CoV-2 main protease (Mpro): Structure, function, and emerging therapies for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vacres.pasteur.ac.ir [vacres.pasteur.ac.ir]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Recombinant protein expression and purification experiments based on SARS-CoV-2 Mpro | E3S Web of Conferences [e3s-conferences.org]
- 11. rndsystems.com [rndsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. SARS-CoV-2 Mpro small scale expression and purification protocol [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. SARS-CoV-2 Mpro small scale expression and purification protocol [protocols.io]
- 16. Affinity Tag-Free Purification of SARS-CoV-2 N Protein and Its Crystal Structure in Complex with ssDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aurorabiolabs.com [aurorabiolabs.com]
- 18. ebiohippo.com [ebiohippo.com]
- To cite this document: BenchChem. [Synthesis and Purification of Recombinant SARS-CoV-2 Main Protease (Mpro)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568727#synthesis-and-purification-of-recombinant-sars-cov-2-mpro]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)